N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Supramolecular Chemistry Crystallography Solid-State Photophysics

This 6-methoxy-substituted benzothiazole acetamide (CAS 100817-90-1) is a structurally defined research tool distinguished by its unique hetero-intermolecular R22(8) hydrogen-bonded ring formation with co-crystallized acetic acid—ideal for supramolecular chemistry and crystal engineering. Unlike 6-methyl or unsubstituted analogs, it delivers precisely computed TPSA (51.22 Ų) and LogP (2.2633) values, serving as a reliable calibration standard for in silico ADME models. With validated inactivity against HIV-1 RT strand transfer (IC50 > 100,000 nM), it is an established negative control for antiviral screening. Its distinct MW (222.26 g/mol) and formula provide clear analytical handles for multi-step synthesis. Procure with confidence for reproducible, application-specific research outcomes.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 100817-90-1
Cat. No. B026285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)acetamide
CAS100817-90-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)
InChIKeyZLUZZGHIYZIXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (100817-90-1): Procurement-Relevant Overview of a 6-Substituted Benzothiazole Scaffold


N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (CAS 100817-90-1) is a benzothiazole derivative featuring a methoxy substituent at the 6-position of the fused heterocyclic ring . This structural motif distinguishes it from other N-(benzo[d]thiazol-2-yl)acetamide analogs , imparting specific physicochemical properties and a unique hydrogen-bonding behavior in the solid state [1]. As a synthetic intermediate and research compound, its utility is defined by these molecular features rather than broad, unverified biological claims.

Why N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Analogs


Substitution of a benzothiazole core with a 6-methoxy group is not an innocuous modification; it fundamentally alters the compound's solid-state architecture and key computed physicochemical descriptors . Unlike its unsubstituted or 6-methyl counterparts, this compound engages in a distinct hetero-intermolecular hydrogen bonding network with co-crystallized solvent, leading to a unique supramolecular assembly [1]. Furthermore, its specific computed Topological Polar Surface Area (TPSA) and LogP values differ from analogs, which directly impacts predictions of membrane permeability and solubility, critical factors in biological assay design and formulation. Therefore, simple in-class substitution will result in different material properties and experimental outcomes.

Quantitative Differentiators for N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (100817-90-1) Selection


Solid-State Hydrogen-Bonding Architecture Diverges from 6-Methyl and Unsubstituted Analogs

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide exhibits a distinct hetero-intermolecular hydrogen bonding pattern in the solid state when compared to its 6-methyl and unsubstituted analogs [1]. This directly influences its supramolecular assembly and crystal packing [1].

Supramolecular Chemistry Crystallography Solid-State Photophysics

Computed TPSA and LogP Values Define Its Physicochemical Space Relative to 6-Substituted Analogs

The computed Topological Polar Surface Area (TPSA) and LogP for N-(6-methoxybenzo[d]thiazol-2-yl)acetamide provide quantifiable differentiation from other 6-substituted benzothiazoles . These values are critical for predicting membrane permeability and aqueous solubility .

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Observed Inactivity Against HIV-1 Reverse Transcriptase Differentiates from Other Benzothiazole Derivatives

In contrast to some benzothiazole derivatives that exhibit anti-HIV activity, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide demonstrates no significant inhibition of HIV-1 reverse transcriptase strand transfer [1].

Antiviral Research HIV Enzyme Inhibition

Molecular Weight and Formula Distinguish It from Common Benzothiazole Building Blocks

The exact molecular formula and weight of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide provide a definitive analytical signature for procurement and quality control .

Chemical Synthesis Analytical Chemistry Compound Identification

Defined Research Application Scenarios for N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Based on Its Verified Differentiators


Investigations into Hetero-Intermolecular Hydrogen-Bonded Supramolecular Assemblies

Researchers in supramolecular chemistry and crystal engineering can utilize this compound as a defined building block. Its unique ability to form a hetero-intermolecular R22(8) hydrogen-bonded ring with acetic acid [1] makes it a specific tool for studying non-covalent interactions, as opposed to the self-associating dimers formed by the 6-methyl analog [1]. This property is valuable for designing new materials with tailored solid-state architectures.

Calibration Standard for Benzothiazole Derivatives in ADME Prediction Models

Medicinal chemists can use the precisely computed TPSA (51.22 Ų) and LogP (2.2633) values of this compound as a calibration point for in silico ADME models. It serves as a well-defined benchmark when evaluating the predicted permeability and solubility of a library of 6-substituted benzothiazole analogs, enabling more accurate lead prioritization.

Negative Control for Anti-HIV-1 Reverse Transcriptase Screening Assays

Given its demonstrated lack of activity (IC50 > 100,000 nM) against HIV-1 reverse transcriptase strand transfer [2], this compound can serve as a validated negative control in antiviral screening assays. This ensures that observed activity in other benzothiazole derivatives is due to specific structural modifications rather than the core scaffold itself.

Synthetic Intermediate for 6-Methoxybenzothiazole-Functionalized Complexes

As a structurally defined benzothiazole acetamide, this compound serves as a crucial building block for more complex molecular architectures. Its distinct molecular weight and formula (C10H10N2O2S, 222.26 g/mol) provide a clear analytical handle for monitoring reaction progress and purifying products in multi-step synthetic routes.

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